molecular formula C9H7FO2 B12085388 4-Acetylbenzoyl fluoride CAS No. 77976-03-5

4-Acetylbenzoyl fluoride

Cat. No.: B12085388
CAS No.: 77976-03-5
M. Wt: 166.15 g/mol
InChI Key: KWTZUUATDFNMLK-UHFFFAOYSA-N
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Description

4-Acetylbenzoyl fluoride is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzoyl fluoride, where the benzene ring is substituted with an acetyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylbenzoyl fluoride can be synthesized through several methods. One common approach involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which then react with difluoromethyl 2-pyridyl sulfone under basic conditions to yield gem-difluoroolefins. These intermediates can be further aromatized to form benzoyl fluorides . Another method involves the fluorination of aromatic carboxylic acids using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride or trichloroisocyanuric acid and cesium fluoride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactions. The use of stable and efficient fluorinating agents, such as Selectfluor or Deoxo-Fluor, allows for the conversion of carboxylic acids to acyl fluorides under controlled conditions. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylbenzoyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Major Products:

    Amides and Esters: Formed from nucleophilic substitution.

    Alcohols: Formed from reduction.

    Carboxylic Acids: Formed from oxidation.

Mechanism of Action

The mechanism of action of 4-acetylbenzoyl fluoride involves its reactivity towards nucleophiles and electrophiles. The fluorine atom, being highly electronegative, makes the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various chemical transformations, including nucleophilic substitution and acyl transfer reactions . The compound’s ability to form stable intermediates also makes it valuable in mechanistic studies of enzyme-catalyzed reactions .

Comparison with Similar Compounds

    Benzoyl Fluoride: Lacks the acetyl group, making it less reactive in certain nucleophilic substitution reactions.

    4-Acetylbenzoic Acid: Contains a carboxyl group instead of a fluorine atom, leading to different reactivity and applications.

    4-Fluorobenzoyl Chloride: Similar structure but with a chlorine atom instead of a fluorine atom, resulting in different reactivity and stability.

Uniqueness: 4-Acetylbenzoyl fluoride is unique due to the presence of both an acetyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

CAS No.

77976-03-5

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

4-acetylbenzoyl fluoride

InChI

InChI=1S/C9H7FO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3

InChI Key

KWTZUUATDFNMLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)F

Origin of Product

United States

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